Urea, (3,5-dimethylbenzyl)-
CAS No.: 25017-36-1
Cat. No.: VC20661417
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25017-36-1 |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | (3,5-dimethylphenyl)methylurea |
| Standard InChI | InChI=1S/C10H14N2O/c1-7-3-8(2)5-9(4-7)6-12-10(11)13/h3-5H,6H2,1-2H3,(H3,11,12,13) |
| Standard InChI Key | SHTCSERBLXIPEX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)CNC(=O)N)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a urea group () linked to a 3,5-dimethylbenzyl moiety. Key structural identifiers include:
-
SMILES:
CC1=CC(=CC(=C1)CNC(=O)N)C -
InChIKey:
SHTCSERBLXIPEX-UHFFFAOYSA-N
The planar urea group and aromatic dimethylbenzyl substituent create a hybrid structure with both polar and hydrophobic regions, influencing solubility and reactivity.
Spectroscopic and Physical Data
Experimental and computed properties highlight its stability and reactivity:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 314.2°C at 760 mmHg | |
| Density | 1.084 g/cm³ | |
| Refractive Index | 1.552 | |
| Topological Polar Surface Area | 55.1 Ų (calculated) | |
| LogP (Hydrophobicity) | 1.2 |
Nuclear magnetic resonance (NMR) data from related urea derivatives (e.g., NMR: δ 2.28 ppm for methyl groups, δ 5.04 ppm for benzyl protons) suggest analogous spectral patterns for this compound . Infrared (IR) spectra typically show absorption bands for urea N-H stretches (~3325 cm⁻¹) and carbonyl C=O vibrations (~1636 cm⁻¹) .
Synthesis and Chemical Reactivity
Synthetic Routes
(3,5-Dimethylbenzyl)urea is synthesized via nucleophilic substitution or condensation reactions. A plausible route involves:
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Aminolysis of Isocyanates: Reacting 3,5-dimethylbenzylamine with an isocyanate (e.g., phenyl isocyanate) to form the urea linkage .
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Carbonate-Mediated Coupling: Using bis(trichloromethyl) carbonate (Triphosgene) with amines, as demonstrated in patents for analogous ureas .
A patent describing the synthesis of -bis(3-dimethylaminopropyl)urea outlines a method applicable to this compound:
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Step 1: React 3,5-dimethylbenzylamine with bis(trichloromethyl) carbonate in toluene at 0–50°C.
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Step 2: Neutralize the hydrochloride intermediate with potassium carbonate .
This method yields high purity (>98%) and scalability, critical for industrial applications.
Reactivity and Derivatives
The urea group participates in hydrogen bonding, while the benzyl moiety undergoes electrophilic substitution. Key reactions include:
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N-Alkylation: Reacting with alkyl halides to form -alkylated derivatives.
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Aromatic Halogenation: Introducing halogens at the benzyl ring’s para position .
Derivatives such as 6-amino-3-(3,5-dimethylbenzyl)uracil exhibit enhanced bioactivity, highlighting the versatility of this scaffold .
Pharmacological Applications
Anti-HIV Activity
Research Gaps and Future Directions
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Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiling is needed to optimize bioavailability.
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Resistance Profiling: Testing against HIV-1 RT mutants (e.g., K103N, Y181C) will assess clinical relevance .
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Ecotoxicity: Environmental impact studies on non-target organisms are absent but critical for agrochemical applications .
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